6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
Description
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex tetrahydroisoquinoline derivative characterized by three key structural motifs:
- Core structure: A 1,2,3,4-tetrahydroisoquinoline scaffold with 6,7-dimethoxy substitutions.
- Position 2 substituent: A 3-methoxybenzoyl group.
- Position 1 substituent: A (4-methoxyphenoxy)methyl moiety.
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-30-20-8-10-21(11-9-20)34-17-24-23-16-26(33-4)25(32-3)15-18(23)12-13-28(24)27(29)19-6-5-7-22(14-19)31-2/h5-11,14-16,24H,12-13,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBMOYOOXMRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The starting materials often include 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and appropriate benzoyl and phenoxy derivatives. The synthesis may involve:
Nucleophilic substitution reactions: to introduce the methoxybenzoyl and methoxyphenoxy groups.
Catalytic hydrogenation: to reduce intermediate compounds.
Protecting group strategies: to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, alkoxides, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Key Observations :
- The (4-methoxyphenoxy)methyl group at position 1 is unique among the analogs, likely influencing pharmacokinetics through enhanced solubility or metabolic stability.
Pharmacological Activity
Antibacterial Activity
- FtsZ-Targeting Analogs: Compounds like 3-(3-(t-Butyl)phenyl)-6,7-dimethoxyisoquinoline (4a) inhibit bacterial FtsZ polymerization (MIC = 2–4 µg/mL against S. aureus) (). The target compound’s 3-methoxybenzoyl group may enhance binding affinity compared to t-butylphenyl analogs due to increased electron density.
- Quaternary Ammonium Salts : Iodide derivatives (e.g., Compound 4b) show improved solubility but reduced membrane permeability (). The target compound lacks a charged quaternary ammonium group, suggesting better tissue penetration.
Neurotoxicity and Parkinsonism
- N-Methylated Derivatives: N-Methyl-1,2,3,4-tetrahydroisoquinoline is metabolized to neurotoxic isoquinolinium ions via MAO (). The target compound’s 1-[(4-methoxyphenoxy)methyl] substitution likely impedes N-methylation, reducing neurotoxic risk compared to simpler analogs.
Cancer Resistance Modulation
- MRP1 Collateral Sensitizers : F400 () reverses multidrug resistance in lung cancer (IC₅₀ = 1.2 µM). The target compound’s benzoyl group may offer similar MRP1 inhibition but with altered selectivity due to steric factors.
Physicochemical Properties
Biological Activity
6,7-Dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex compound belonging to the tetrahydroisoquinoline family. This class of compounds has garnered attention due to its diverse biological activities, including potential anticancer, neuroprotective, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves several steps:
- Formation of Tetrahydroisoquinoline Core : The initial step typically involves the condensation of appropriate benzaldehyde derivatives with 1,2-diamines.
- Substitution Reactions : Subsequent reactions introduce methoxy and phenoxy groups at specific positions on the isoquinoline structure.
- Final Modifications : The addition of a methoxybenzoyl moiety completes the synthesis.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant anticancer activity. For instance:
- Cytotoxicity Testing : Compounds similar to 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline were evaluated for their cytotoxic effects on K562 cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics like verapamil .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 6e | 0.66 | P-glycoprotein inhibitor |
| 6h | 0.65 | P-glycoprotein inhibitor |
| 7c | 0.96 | P-glycoprotein inhibitor |
Neuroprotective Effects
Tetrahydroisoquinolines have been noted for their neuroprotective properties:
- Mechanisms : They may exert protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.
- Case Studies : In animal models, compounds in this class have shown promise in ameliorating symptoms of neurodegenerative diseases by enhancing dopaminergic signaling pathways.
Antimicrobial Activity
The compound’s potential antimicrobial properties have also been explored:
- In Vitro Studies : Preliminary tests indicate that certain tetrahydroisoquinoline derivatives exhibit antibacterial activity against various strains of bacteria.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Mechanistic Insights
The biological activities of 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline can be attributed to its structural features:
- P-Glycoprotein Inhibition : This compound may inhibit P-glycoprotein efflux pumps in cancer cells, enhancing drug retention and efficacy.
- Antioxidant Properties : The presence of methoxy groups is associated with antioxidant activity which can protect cells from oxidative damage.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6,7-dimethoxy-2-(3-methoxybenzoyl)-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) and reductive amination. For example:
- Step 1 : Coupling of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursors with 3-methoxybenzoyl chloride under anhydrous conditions (DMF, 0–5°C, 12–24 hours) .
- Step 2 : Introduction of the 4-methoxyphenoxymethyl group via nucleophilic substitution (K₂CO₃, DMF, 80°C, 6 hours) .
- Critical Factors : Temperature control (<5°C in acylations prevents side reactions), solvent polarity (DMF enhances nucleophilicity), and catalyst loading (0.5–1.5 mol% Pd for cost efficiency) .
- Yield Optimization : Typical yields range from 45–65%, with impurities removed via silica gel chromatography (EtOAc/hexane, 3:7) .
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify methoxy group positions (δ 3.7–4.1 ppm for OCH₃) and aromatic proton splitting patterns .
- 2D NMR (COSY, NOESY) : Resolves stereochemical ambiguity in the tetrahydroisoquinoline core .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient, UV detection at 254 nm); ≥98% purity threshold for pharmacological studies .
- HRMS : Exact mass matching (e.g., calculated [M+H]⁺: 494.2178; observed: 494.2181) .
Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets at 10 μM concentration) .
- Receptor Binding : Radioligand displacement (IC₅₀ determination for GPCRs, e.g., serotonin or adrenergic receptors) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position or substituent size) impact target selectivity in SAR studies?
- SAR Strategy :
- Methoxy Position : Compare 6,7-dimethoxy vs. 7,8-dimethoxy analogs (e.g., 10-fold lower IC₅₀ for α₁-adrenergic receptors in 6,7-substituted derivatives) .
- Substituent Effects : Bulky groups (e.g., 4-methoxyphenoxy vs. 4-chlorophenoxy) reduce blood-brain barrier penetration but enhance plasma stability .
- Data Table :
| Substituent | Target (IC₅₀, nM) | LogP |
|---|---|---|
| 6,7-OCH₃ | α₁-Adrenergic: 12 | 2.8 |
| 7,8-OCH₃ | α₁-Adrenergic: 89 | 3.1 |
| 4-OCH₃PhO | MAO-A: 45 | 3.5 |
| Data synthesized from . |
Q. What mechanistic insights explain contradictory results in receptor binding vs. functional activity assays?
- Case Study : High receptor affinity (Kᵢ = 8 nM for serotonin 5-HT₂A) but low functional efficacy (EC₅₀ > 1 μM) may indicate:
- Allosteric Modulation : Compound binds to an allosteric site without activating the receptor .
- Metabolic Instability : Rapid hepatic oxidation (CYP3A4-mediated demethylation) reduces active concentrations .
- Resolution :
- Metabolite Profiling : LC-MS/MS to identify degradants .
- Functional Assays : Use of β-arrestin recruitment (TR-FRET) vs. calcium flux assays to differentiate signaling pathways .
Q. How can synthetic challenges (e.g., low yield in final coupling step) be systematically addressed?
- Problem-Shooting :
- Low Coupling Efficiency : Switch from Pd(OAc)₂/XPhos to Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃, t-BuXPhos) for sterically hindered substrates .
- Byproduct Formation : Add molecular sieves (3Å) to scavenge water in amide bond formation steps .
- Process Optimization :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours at 120°C) .
- Flow Chemistry : Continuous flow systems improve reproducibility in scale-up (≥90% yield at 10 g scale) .
Data Contradiction Analysis
Q. Why do computational docking predictions sometimes conflict with experimental binding data?
- Root Causes :
- Protein Flexibility : Static crystal structures neglect conformational changes (e.g., induced-fit binding) .
- Solvent Effects : Implicit solvent models (e.g., GB/SA) underestimate desolvation penalties for polar groups .
- Mitigation :
- Ensemble Docking : Use multiple receptor conformations from MD simulations .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for methoxy group modifications .
Methodological Recommendations
- Synthetic Protocols : Prioritize Pd-catalyzed methods for scalability ; avoid LiAlH₄ reductions due to safety concerns (use NaBH₄/I₂ as alternative) .
- Characterization : Combine XRD for absolute configuration with dynamic NMR to study ring inversion dynamics .
- Biological Assays : Include orthogonal assays (e.g., SPR and ITC) to validate binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
